Mercuric fluoride

説明

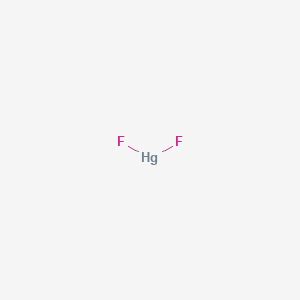

Mercury (II) fluoride, also known as mercuric fluoride, is a chemical compound with the formula HgF2 . It contains mercury and fluoride ions, with the mercury in its +2 oxidation state . It is a white solid that reacts with water to make hydrofluoric acid and breaks down when heated strongly .

Synthesis Analysis

Mercuric fluoride can be synthesized through various methods. One study reports the synthesis of a series of new molecular receptors based on Schiff’s bases, which play an important role in a wide range of chemical and biological systems .Molecular Structure Analysis

Mercuric fluoride has a molecular formula of F2Hg . It has an average mass of 238.587 Da and a monoisotopic mass of 239.967407 Da .Physical And Chemical Properties Analysis

Mercuric fluoride is a white powder or cubic crystals . It is very sensitive to moisture and turns yellow and hydrolyzes in the prolonged presence of water . It has a melting point of 645°C and a boiling point of over 650°C .科学的研究の応用

Sensing of Biologically Relevant Anions and Mercuric Ion

Mercuric fluoride plays a crucial role in the real-time monitoring of biologically relevant anions and mercuric ion concentration in aqueous and physiological media . This is vital in environmental, healthcare, industrial, and scientific fields . For instance, it has been used in the synthesis of molecular receptors based on Schiff’s bases for the colorimetric sensing of anions, especially acetate and fluoride .

Colorimetric Molecular Receptors

Mercuric fluoride is used in the development of colorimetric molecular receptors. These receptors are used for the detection and sensing of anions and cations, an emerging research area in the field of donor–acceptor chemistry . The colorimetric sensors can be considered as a variant on optical sensors, where the detection device is the human eye .

Environmental Monitoring

Mercuric fluoride is used in environmental monitoring. It is used in the detection of mercuric cation, which is of prime concern, since even low concentrations of mercury can cause detrimental effects in human beings .

Fluorescent, Colourimetric, and Ratiometric Probes

Mercuric fluoride is used in the construction of fluorescent, colourimetric, and ratiometric probes for Hg2+ recognition . These probes are used for the sensitive and selective monitoring of Hg2+ in both environmental and biological systems .

Mercury Detection

Mercuric fluoride is used in the detection of mercury (Hg2+), which is a health threat to the world environment due to its highly toxic nature and ubiquitous impact in both the lithosphere and hydrosphere .

Industrial Applications

Mercuric fluoride is used in various industrial applications. It is a water-insoluble mercury source used in oxygen-sensitive applications, such as metal production .

Synthetic Organic Chemistry and Pharmaceuticals

Fluoride compounds like mercuric fluoride have diverse applications in synthetic organic chemistry and the manufacture of pharmaceuticals .

Oil Refining and Etching

Mercuric fluoride is used in oil refining and etching processes . Its unique properties make it suitable for these applications .

作用機序

Target of Action

Mercuric fluoride (HgF2) is a chemical compound of mercury and fluorine .

Mode of Action

It’s suggested that the mechanism probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier . In either case, the transporting system fails .

Biochemical Pathways

Mercuric fluoride may affect various biochemical pathways. For instance, it’s known that fluoride can activate G proteins in eukaryotic cells . As phosphate analogs, AlF or BeF can affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . HF diffuses across cell membranes far more easily than fluoride ion .

Result of Action

It’s known that mercury compounds can cause detrimental effects in human beings .

Action Environment

The action, efficacy, and stability of mercuric fluoride can be influenced by various environmental factors. For instance, mercuric fluoride is hygroscopic and decomposes at 645°C . It reacts with water to produce mercury(II) oxide and hydrofluoric acid . Therefore, the presence of water and the temperature can significantly affect the stability and reactivity of mercuric fluoride.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

difluoromercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYTQMJOCCCQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Hg]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337587 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Mercuric fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercuric fluoride | |

CAS RN |

7783-39-3 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)